Comparative IRAK4 Inhibitory Potency: IRAK Inhibitor 6 vs. Related Amide Series Compounds
Within the original amide series, IRAK inhibitor 6 was identified as the most potent compound tested against IRAK4. It demonstrated an IC50 of 160 nM (0.16 µM) in a cell-free enzymatic assay . While this potency is significantly lower than modern clinical candidates (e.g., PF-06650833 IC50 = 0.2 nM ), it represents the optimized scaffold from which many later inhibitors were derived. This moderate potency can be advantageous in studies requiring partial target engagement rather than complete kinase ablation.
| Evidence Dimension | IRAK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 160 nM (0.16 µM) |
| Comparator Or Baseline | IRAK4-IN-1: 7 nM ; PF-06650833: 0.2 nM |
| Quantified Difference | Target compound is approximately 23-fold less potent than IRAK4-IN-1 and 800-fold less potent than PF-06650833 |
| Conditions | Cell-free kinase assay |
Why This Matters
The specific, well-characterized potency of IRAK inhibitor 6 allows for precise, dose-dependent modulation of IRAK4 activity, avoiding the potential for off-target effects associated with ultra-potent inhibitors or complete kinase ablation required in certain mechanistic studies.
